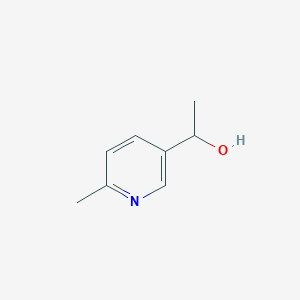
5-(1-Hydroxyethyl)-2-methylpyridine
Übersicht
Beschreibung
5-(1-Hydroxyethyl)-2-methylpyridine, also known as HEMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HEMP is a pyridine derivative that has a hydroxyl group and an ethyl group attached to its nitrogen atom. In
Wirkmechanismus
The mechanism of action of 5-(1-Hydroxyethyl)-2-methylpyridine is not fully understood, but it is believed to act through multiple pathways. 5-(1-Hydroxyethyl)-2-methylpyridine has been shown to inhibit the production of inflammatory cytokines and to activate the Nrf2 pathway, which plays a role in cellular defense against oxidative stress. 5-(1-Hydroxyethyl)-2-methylpyridine has also been shown to induce apoptosis in cancer cells through the activation of the caspase pathway.
Biochemische Und Physiologische Effekte
5-(1-Hydroxyethyl)-2-methylpyridine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 5-(1-Hydroxyethyl)-2-methylpyridine can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 5-(1-Hydroxyethyl)-2-methylpyridine can reduce the severity of inflammation in animal models of arthritis and can improve cognitive function in animal models of Alzheimer's disease. 5-(1-Hydroxyethyl)-2-methylpyridine has also been shown to have a protective effect against oxidative stress and to improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
5-(1-Hydroxyethyl)-2-methylpyridine has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it exhibits a wide range of biological activities. However, there are also limitations to its use. 5-(1-Hydroxyethyl)-2-methylpyridine has low solubility in water, which can make it difficult to work with in certain experimental conditions. Additionally, the mechanism of action of 5-(1-Hydroxyethyl)-2-methylpyridine is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 5-(1-Hydroxyethyl)-2-methylpyridine. One area of interest is the development of 5-(1-Hydroxyethyl)-2-methylpyridine-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the use of 5-(1-Hydroxyethyl)-2-methylpyridine as a pesticide and its potential impact on the environment. Additionally, further research is needed to fully understand the mechanism of action of 5-(1-Hydroxyethyl)-2-methylpyridine and to optimize its synthesis and experimental use.
Conclusion:
In conclusion, 5-(1-Hydroxyethyl)-2-methylpyridine is a promising compound with a wide range of potential applications in various fields. Its anti-inflammatory, anti-tumor, and anti-oxidant properties make it a promising candidate for drug development, while its insecticidal and fungicidal properties make it a potential pesticide. Further research is needed to fully understand the mechanism of action of 5-(1-Hydroxyethyl)-2-methylpyridine and to optimize its synthesis and experimental use.
Wissenschaftliche Forschungsanwendungen
5-(1-Hydroxyethyl)-2-methylpyridine has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. 5-(1-Hydroxyethyl)-2-methylpyridine has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of new drugs. 5-(1-Hydroxyethyl)-2-methylpyridine has also been studied for its potential use as a pesticide due to its insecticidal and fungicidal properties. Additionally, 5-(1-Hydroxyethyl)-2-methylpyridine has been used as a ligand in coordination chemistry and as a building block for the synthesis of novel materials.
Eigenschaften
IUPAC Name |
1-(6-methylpyridin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-8(5-9-6)7(2)10/h3-5,7,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMOQGXOROSRPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435927 | |
| Record name | 1-(6-Methylpyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Hydroxyethyl)-2-methylpyridine | |
CAS RN |
100189-16-0 | |
| Record name | 1-(6-Methylpyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

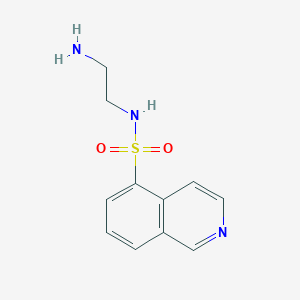
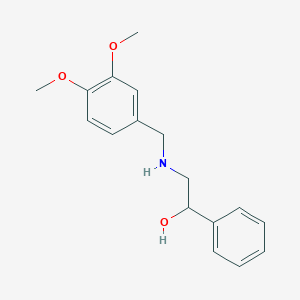
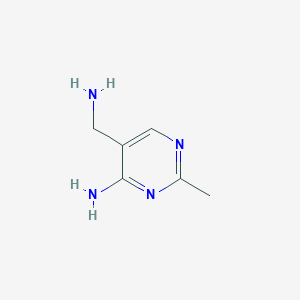
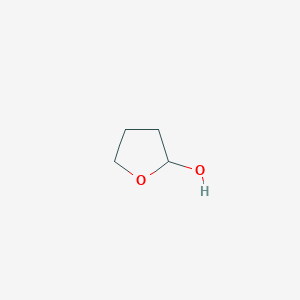
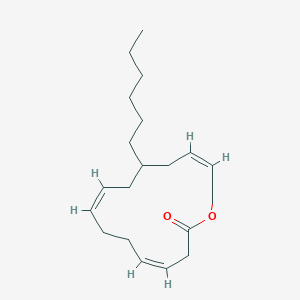
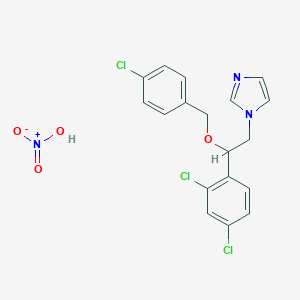
![3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one](/img/structure/B17554.png)
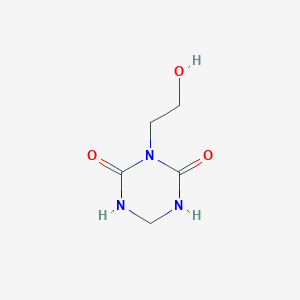
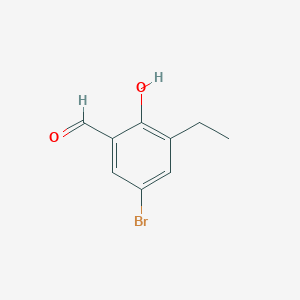
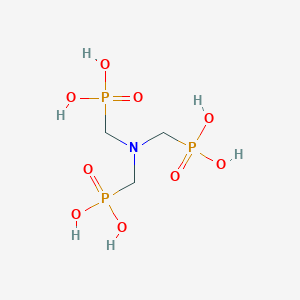
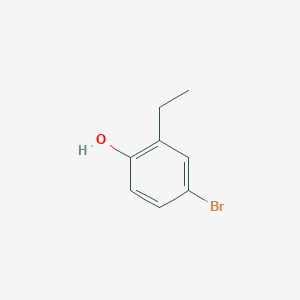
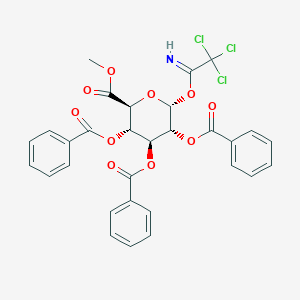
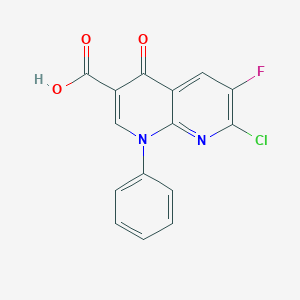
![N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine](/img/structure/B17568.png)